molecular formula C22H23NO6 B11668096 3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11668096
M. Wt: 397.4 g/mol
InChI Key: VLNLDEAGBFXZKQ-ZZEZOPTASA-N
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Description

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by multiple functional groups, including hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine ring, followed by the introduction of the hydroxyl, methoxy, and benzoyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-(3-HYDROXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO6/c1-28-16-8-4-14(5-9-16)19-18(21(26)22(27)23(19)12-3-13-24)20(25)15-6-10-17(29-2)11-7-15/h4-11,19,24-25H,3,12-13H2,1-2H3/b20-18-

InChI Key

VLNLDEAGBFXZKQ-ZZEZOPTASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCCO

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCO

Origin of Product

United States

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